2-(3-Bromophenyl)-4-chloropyrimidine

Antimalarial Kinase Inhibition PfPK5

This aryl-pyrimidine building block features orthogonal C4-Cl and C2-(3-bromophenyl) handles, enabling sequential SNAr/Suzuki couplings without protecting groups. The precise substitution pattern provides a unique vector for kinase inhibitor design, as shown by its distinct selectivity profile against PfPK5 (IC50 130 µM) and human CDK1 (IC50 12 µM). Ideal for medicinal chemistry programs requiring robust, telescoped synthesis with regioisomeric purity.

Molecular Formula C10H6BrClN2
Molecular Weight 269.53
CAS No. 97604-15-4
Cat. No. B2395841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-4-chloropyrimidine
CAS97604-15-4
Molecular FormulaC10H6BrClN2
Molecular Weight269.53
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=CC(=N2)Cl
InChIInChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H
InChIKeyRFECNFBDJQGRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(3-Bromophenyl)-4-chloropyrimidine (CAS 97604-15-4) for Targeted Synthesis & Chemical Biology


2-(3-Bromophenyl)-4-chloropyrimidine (CAS 97604-15-4) is a heteroaromatic building block belonging to the aryl-pyrimidine class, characterized by a 3-bromophenyl substituent at the pyrimidine C2 position and a chlorine atom at C4 [1]. This compound serves as a key intermediate in the synthesis of triazolo[1,5-c]pyrimidines with potential antiasthma applications [2] and appears as a scaffold in kinase inhibitor research, with documented activity against targets such as Plasmodium falciparum PfPK5 (IC50 = 130,000 nM) and human CDK1/cyclin B (IC50 = 12,000 nM) [3]. The distinct orthogonality of its C4-Cl and C2-(3-bromophenyl) functionalities enables sequential cross-coupling reactions, making it a versatile precursor in medicinal chemistry programs [1].

Critical Differentiation: Why 2-(3-Bromophenyl)-4-chloropyrimidine Is Not Interchangeable with In-Class Analogs


The specific substitution pattern of 2-(3-bromophenyl)-4-chloropyrimidine—a 3-bromophenyl at C2 and chlorine at C4—dictates both its reactivity profile and biological target engagement in ways that cannot be replicated by simple halogen swaps or regioisomers [1]. Unlike the 4-bromophenyl analog or the 4-(3-bromophenyl)-2-chloropyrimidine regioisomer, this precise arrangement provides a unique vector for sequential functionalization: the C4-Cl is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling, while the C2 aryl bromide can undergo independent Suzuki or Buchwald-Hartwig reactions . In kinase inhibitor design, the 3-bromo substituent offers a distinct steric and electronic environment in the target binding pocket compared to 4-substituted or unsubstituted analogs, leading to quantifiable differences in potency and selectivity as detailed below [2].

Quantitative Evidence Guide: How 2-(3-Bromophenyl)-4-chloropyrimidine Differentiates from Closest Analogs


Plasmodium falciparum Kinase Inhibition: Direct Comparison with Unsubstituted and 4-Bromo Analogs

Against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 2-(3-bromophenyl)-4-chloropyrimidine exhibits an IC50 of 130,000 nM, demonstrating measurable but weak inhibition [1]. This contrasts sharply with more potent bromo-pyrimidine analogs in the same study, where compounds bearing a 4-bromophenyl or additional heteroaromatic substituents achieved IC50 values as low as 3,500 nM against the related Pfmrk kinase—a 37-fold improvement [1]. This comparative data establishes a clear baseline for the 3-bromo substitution pattern's contribution to target engagement, enabling rational selection for SAR campaigns focused on optimizing antimalarial activity.

Antimalarial Kinase Inhibition PfPK5 Structure-Activity Relationship

Selectivity Profile: Differential Inhibition of Human CDK1/Cyclin B vs. Parasite Kinases

The compound displays a distinct selectivity fingerprint, inhibiting human CDK1/cyclin B with an IC50 of 12,000 nM—approximately 11-fold more potent than its activity against PfPK5 (130,000 nM) [1]. This selectivity ratio (CDK1 IC50 / PfPK5 IC50 = 0.092) is notably different from the trend observed in the optimized analog series, where compounds often achieve sub-micromolar potency against the parasite target with reduced human CDK activity [1]. This differential selectivity profile positions 2-(3-bromophenyl)-4-chloropyrimidine as a valuable tool compound for probing off-target human kinase effects in antimalarial drug discovery.

Selectivity CDK1 Kinase Profiling Therapeutic Index

Synthetic Utility: Orthogonal Reactivity Enables Sequential Functionalization Not Possible with Symmetric Analogs

The compound's value as a synthetic intermediate stems from the orthogonal reactivity of its C4-Cl and C2-aryl bromide handles, enabling two sequential, non-interfering cross-coupling reactions on the same scaffold . In contrast, symmetric analogs like 2,4-dichloropyrimidine or 2,4-dibromophenyl-pyrimidine lack this differentiated reactivity, leading to complex mixtures or requiring cumbersome protecting group strategies [1]. This regioselectivity has been exploited in patented syntheses of triazolo[1,5-c]pyrimidine antiasthma agents, where the C4 position is first elaborated before the C2 aryl bromide participates in a subsequent Suzuki coupling [2].

Cross-Coupling Sequential Derivatization Building Block Medicinal Chemistry

Comparison with Regioisomer 4-(3-Bromophenyl)-2-chloropyrimidine: Divergent Physicochemical and Biological Properties

The regioisomer 4-(3-bromophenyl)-2-chloropyrimidine (CAS 499195-47-0) shares identical molecular formula and mass (C10H6BrClN2, MW 269.53) but differs in substitution position . While direct comparative biological data for both isomers is limited, literature precedence across aryl-pyrimidine series demonstrates that the position of the aryl group on the pyrimidine ring profoundly impacts binding conformation to kinase ATP pockets, with 2-arylpyrimidines typically occupying a different vector than 4-aryl isomers [1]. For instance, in TSSK2 kinase inhibitors, a 2-anilino-pyrimidine scaffold (analogous to 2-aryl substitution) shows IC50 values ranging from 58 nM to 3,800 nM depending on substitution, whereas 4-substituted variants often exhibit >10-fold shifts in potency [2]. This positional dependence underscores why 2-(3-bromophenyl)-4-chloropyrimidine cannot be substituted with its 4-aryl regioisomer in SAR-optimized leads.

Regioisomer Structure-Activity Chemical Biology Probe Target Engagement

Optimal Application Scenarios for 2-(3-Bromophenyl)-4-chloropyrimidine in Research and Industrial Settings


Lead Optimization in Antimalarial Drug Discovery: Establishing SAR Baselines

Given its weak but measurable PfPK5 inhibition (IC50 = 130,000 nM) and preferential human CDK1 activity, this compound serves as an ideal starting scaffold for medicinal chemistry campaigns aiming to improve parasite kinase selectivity [1]. Researchers can use it to define baseline activity and selectivity profiles before systematically modifying the 3-bromophenyl or pyrimidine core to enhance potency against Plasmodium targets while minimizing off-target effects on human CDKs [1].

Sequential Cross-Coupling in Complex Heterocycle Synthesis

The orthogonal C4-Cl and C2-Br handles enable efficient, two-step derivatization without protecting group chemistry . This is particularly valuable for constructing libraries of triazolo[1,5-c]pyrimidines with potential antiasthma activity, where the C4 position is first functionalized via SNAr and the C2 position subsequently elaborated via Suzuki coupling [2]. This sequential approach significantly reduces synthetic steps compared to alternative routes using symmetric dihalopyrimidines.

Selectivity Probe in Kinase Profiling Panels

The compound's unique selectivity fingerprint—weak PfPK5 inhibition coupled with modest human CDK1 activity—positions it as a valuable control in kinase selectivity panels [1]. In antimalarial programs, it can serve as a benchmark to assess whether newly optimized leads have successfully shifted selectivity toward parasite targets or retain undesirable human kinase cross-reactivity [1].

Process Chemistry Development: Orthogonal Halide Functionalization

For industrial-scale synthesis, the differentiated reactivity of the C4-Cl and C2-Br bonds allows process chemists to develop robust, telescoped sequences without intermediate purification . This regioisomeric purity—distinct from the 4-(3-bromophenyl)-2-chloropyrimidine isomer—ensures consistent reaction outcomes and simplifies quality control in GMP manufacturing of advanced intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)-4-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.